molecular formula C12H5Cl2F3N2O3 B2771637 2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol CAS No. 882747-86-6

2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol

Cat. No.: B2771637
CAS No.: 882747-86-6
M. Wt: 353.08
InChI Key: JNDVPPGGEIGZLD-UHFFFAOYSA-N
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Description

2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol is a complex organic compound that features a trifluoromethyl group, a nitro group, and a pyridine ring. This compound is notable for its unique chemical structure, which imparts specific properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-chloro-4-nitrophenol with 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid under specific conditions to introduce the trifluoromethyl and nitro groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups makes it particularly versatile for various applications .

Biological Activity

2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C11_{11}H7_{7}Cl2_{2}F3_{3}N2_{2}O3_{3}
  • CAS Number : 1582770-04-4
  • Molecular Weight : 307.14 g/mol

The presence of multiple halogen substituents and a nitro group suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine have been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis. The incorporation of trifluoromethyl groups enhances lipophilicity and may improve membrane permeability, facilitating better interaction with bacterial cells .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain kinases. Kinase inhibitors are crucial in cancer therapy as they can block pathways involved in tumor growth and proliferation. For instance, related compounds have demonstrated efficacy against c-KIT mutants associated with gastrointestinal stromal tumors, indicating a potential role in targeted cancer therapies .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases, the compound could prevent phosphorylation processes essential for cell signaling.
  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls .
  • Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, leading to oxidative stress in target cells.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of related pyridine derivatives against Mycobacterium tuberculosis. The results indicated that these compounds inhibited bacterial growth at micromolar concentrations, suggesting that structural modifications could enhance their potency .

Case Study 2: Cancer Therapeutics

In a clinical trial involving patients with c-KIT mutations, a related compound demonstrated significant tumor reduction in resistant cases. The study highlighted the importance of structure-activity relationships (SAR) in developing effective kinase inhibitors for targeted therapy .

Data Tables

PropertyValue
Chemical FormulaC11_{11}H7_{7}Cl2_{2}F3_{3}N2_{2}O3_{3}
Molecular Weight307.14 g/mol
CAS Number1582770-04-4
Antimicrobial ActivityEffective against M. tuberculosis
Kinase InhibitionPotential inhibitor of c-KIT

Properties

IUPAC Name

2-chloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl2F3N2O3/c13-7-3-6(12(15,16)17)4-18-10(7)5-1-8(14)11(20)9(2-5)19(21)22/h1-4,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDVPPGGEIGZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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